molecular formula C12H14N2O4 B12528524 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline CAS No. 653579-96-5

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12528524
CAS No.: 653579-96-5
M. Wt: 250.25 g/mol
InChI Key: QNZJCEVEFSGBJT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a nitromethylidene group at the 1 position of the tetrahydroisoquinoline ring

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route starts with the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde. This intermediate is then condensed with nitromethane using alumina as a base to yield the corresponding alcohol. Dehydration of this alcohol produces the nitroethene, which can be further treated with iron-acetic acid to obtain the final product .

Chemical Reactions Analysis

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitromethylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

653579-96-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

6,7-dimethoxy-1-(nitromethylidene)-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C12H14N2O4/c1-17-11-5-8-3-4-13-10(7-14(15)16)9(8)6-12(11)18-2/h5-7,13H,3-4H2,1-2H3

InChI Key

QNZJCEVEFSGBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=C[N+](=O)[O-])OC

Origin of Product

United States

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